methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate
Overview
Description
Scientific Research Applications
Na+/H+ Antiporter Inhibition
Na+/H+ Antiporter Inhibitors
The inhibition of the Na+/H+ exchanger has shown benefits for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. Benzoylguanidines, including compounds with methylsulfonyl and piperidine substitutions, have been identified as potent and selective inhibitors of the Na+/H+ exchanger, with potential applications as adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).
Anti-bacterial Study
N-Substituted Derivatives for Antibacterial Activity
Research on N-substituted derivatives of compounds bearing 1,3,4-oxadiazole and piperidine moieties, including those with phenylsulfonyl groups, has shown moderate to significant antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Anti-Acetylcholinesterase Activity
Piperidine Derivatives as Anti-Acetylcholinesterase Agents
Piperidine derivatives, particularly those substituted with benzoylamino groups, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Compounds with bulky substitutions have shown substantial activity, indicating their potential use as antidementia agents (Sugimoto et al., 1990).
Metabolic Pathway Analysis
Oxidative Metabolism of Novel Antidepressants
Studies on the metabolism of compounds like Lu AA21004, which contain piperazine and phenylsulfonyl groups, have revealed insights into the oxidative pathways involving CYP2D6, CYP2C9, and other enzymes. This research aids in understanding the metabolic fate of novel antidepressants (Hvenegaard et al., 2012).
Heterocyclic Synthesis
β-Oxo Sulfones in Heterocyclic Synthesis
Active methylene β-oxo sulfones, including those with sulfone and piperidine derivatives, have been utilized as reagents in heterocyclic synthesis. This showcases their role in constructing complex heterocyclic compounds, which can have various applications in medicinal chemistry (Voronkova et al., 2010).
Nanofiltration Membrane Development
Sulfonated Thin-film Composite Membranes
The synthesis of sulfonated aromatic diamine monomers for use in nanofiltration membranes demonstrates the application of sulfone chemistry in improving water flux and dye treatment efficiency. This research contributes to the development of more effective water treatment technologies (Liu et al., 2012).
Properties
IUPAC Name |
methyl (2S,3S)-3-methyl-2-[[3-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6S/c1-5-14(2)18(20(24)27-3)21-19(23)15-7-6-8-17(13-15)28-16-9-11-22(12-10-16)29(4,25)26/h6-8,13-14,16,18H,5,9-12H2,1-4H3,(H,21,23)/t14-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTIWURQIRHWOC-KSSFIOAISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.